molecular formula C7H6ClNO3 B13445772 (2-Chloro-6-hydroxypyridin-4-YL)acetic acid

(2-Chloro-6-hydroxypyridin-4-YL)acetic acid

Cat. No.: B13445772
M. Wt: 187.58 g/mol
InChI Key: YDRHJZDNVBEDEB-UHFFFAOYSA-N
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Description

(2-Chloro-6-hydroxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position, a hydroxyl group at the 6-position, and an acetic acid moiety at the 4-position. It is a derivative of pyridine and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-hydroxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ringThis can be achieved through a series of reactions involving intermediates such as pyridine N-oxides and Grignard reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent functionalization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-hydroxypyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Chloro-6-hydroxypyridin-4-YL)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2-Chloro-6-hydroxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups facilitate binding to active sites of enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: (2-Chloro-6-hydroxypyridin-4-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

2-(2-chloro-6-oxo-1H-pyridin-4-yl)acetic acid

InChI

InChI=1S/C7H6ClNO3/c8-5-1-4(3-7(11)12)2-6(10)9-5/h1-2H,3H2,(H,9,10)(H,11,12)

InChI Key

YDRHJZDNVBEDEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)Cl)CC(=O)O

Origin of Product

United States

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